Physicochemical properties of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate
Physicochemical properties of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate
An In-depth Technical Guide on the Physicochemical Properties of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate
Abstract
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a chiral building block of significant interest in pharmaceutical synthesis. A thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery and development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound. In light of the limited publicly available experimental data, this document presents high-quality predicted data alongside detailed, field-proven experimental protocols for their validation. It is designed to equip researchers, chemists, and drug development professionals with the essential knowledge and practical methodologies required to conduct a robust developability assessment.
Molecular Identity and Structural Characteristics
The foundational step in any physicochemical analysis is the unambiguous identification of the molecule. Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a carbamate-protected amino alcohol. The presence of a chiral center at the C3 position, a primary alcohol, and a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group dictates its chemical behavior and physical properties.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate | [1] |
| CAS Number | 2290891-86-8 | [1] |
| Molecular Formula | C₁₀H₂₁NO₃ | Calculated |
| Molecular Weight | 203.28 g/mol | Calculated |
| Canonical SMILES | CCC(NC(=O)OC(C)(C)C)CCO | Derived |
Core Physicochemical Properties: A Predictive Overview
While experimental determination is the gold standard, high-quality computational predictions provide a critical starting point for developability assessment, guiding experimental design and resource allocation.[2][3] The following table summarizes the predicted physicochemical properties for Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate.
| Property | Predicted Value | Implication in Drug Development |
| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a potential balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately Soluble | The hydroxyl group enhances water solubility, but the alkyl chain and Boc-group limit it. Solubility is expected to be pH-independent due to the lack of strongly ionizable groups. |
| pKa (Acid Dissociation Constant) | Acidic: ~13-14 (Amide N-H)Basic: Not significant | The carbamate proton is very weakly acidic and not relevant under physiological conditions. The molecule is considered non-ionizable for practical purposes in drug development. |
| Hydrogen Bond Donors | 2 (from -OH and -NH) | Capable of donating hydrogen bonds, which can aid in target binding and solubility. |
| Hydrogen Bond Acceptors | 3 (from C=O, -O-, and -OH) | Can accept hydrogen bonds, influencing solubility and interactions with biological macromolecules. |
| Polar Surface Area (PSA) | 58.6 Ų | This value suggests good potential for oral absorption and cell membrane permeability. |
Experimental Characterization: Protocols and Rationale
Predictive models are invaluable, but they must be validated by empirical data.[4] The following sections detail robust, self-validating protocols for determining the most critical physicochemical properties.
Thermodynamic Solubility Assessment
Expertise & Rationale: Thermodynamic solubility is the true equilibrium value, which is essential for biopharmaceutical classification and predicting in vivo dissolution. A shake-flask method followed by a specific and sensitive analytical technique like HPLC-UV or LC-MS ensures accuracy. The choice of 24-48 hours incubation is to ensure that the dissolution process has reached a true equilibrium, distinguishing it from faster, kinetic measurements.
Protocol:
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Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials.
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Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl).
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Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let undissolved solid settle. Alternatively, centrifuge the samples at 10,000 x g for 15 minutes.
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Sample Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Perform a precise serial dilution with the appropriate solvent into a clean vial for analysis.
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Quantification: Analyze the diluted samples against a standard calibration curve of the compound using a validated HPLC-UV or LC-MS method.
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Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Lipophilicity (LogD) Determination via HPLC
Expertise & Rationale: The shake-flask method for LogP is classic but can be time-consuming and prone to errors. A reversed-phase HPLC (RP-HPLC) method offers higher throughput and reproducibility. By correlating the retention time of the compound with a series of standards with known LogP values, we can accurately determine its lipophilicity. Running the mobile phase at a specific pH (e.g., 7.4) allows for the determination of LogD, which is more physiologically relevant for ionizable compounds. For this non-ionizable molecule, LogP ≈ LogD.
Protocol:
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System Preparation: Use a C18 column on an HPLC system. The mobile phase should be a gradient of an aqueous buffer (e.g., PBS at pH 7.4) and an organic solvent like acetonitrile or methanol.
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Calibration: Prepare solutions of at least five LogP standards (e.g., a homologous series of alkylbenzenes) with known LogP values that bracket the expected LogP of the test compound.
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Analysis: Inject the standards and the test compound onto the HPLC system and record their retention times (t_R).
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Calculation: Plot the known LogP values of the standards against their retention times. Perform a linear regression to generate a calibration curve.
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Determination: Use the retention time of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate and the equation from the linear regression to calculate its LogP/LogD value.
Integrated Physicochemical Workflow
A structured approach is crucial for efficient characterization. The following workflow illustrates the logical progression from in silico prediction to experimental validation and final developability assessment.
Caption: Logical workflow for physicochemical characterization.
Conclusion
Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate presents a physicochemical profile of a moderately lipophilic, non-ionizable molecule with hydrogen bonding capabilities. These characteristics, derived from computational predictions, suggest it is a promising candidate for further development with a low likelihood of major solubility or permeability issues. However, this guide strongly emphasizes the principle of "predict-first, but always verify." The provided experimental protocols offer a robust framework for obtaining the definitive data required to confidently advance this molecule through the drug development pipeline. Adherence to these rigorous experimental methods is essential for ensuring scientific integrity and making informed, data-driven decisions.
References
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NextSDS. (n.d.). tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate. Retrieved March 18, 2026, from [Link]
- Unknown. (2024, September 24). Solubility test for Organic Compounds.
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YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved March 18, 2026, from [Link]
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Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved March 18, 2026, from [Link]
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ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved March 18, 2026, from [Link]
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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Ataman Kimya. (n.d.). TERT-BUTYL HYDROXYCARBAMATE. Retrieved March 18, 2026, from [Link]
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Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. Retrieved March 18, 2026, from [Link]
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Slideshare. (n.d.). Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx. Retrieved March 18, 2026, from [Link]
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